2,3-Diethyl-2,3-diphenylsuccinonitrile
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Overview
Description
2,3-Diethyl-2,3-diphenylsuccinonitrile is an organic compound characterized by its unique structure, which includes two ethyl groups and two phenyl groups attached to a succinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2,3-diphenylsuccinonitrile typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of sodium cyanide and methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization . The process requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethyl-2,3-diphenylsuccinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2,3-Diethyl-2,3-diphenylsuccinonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Diethyl-2,3-diphenylsuccinonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl and ethyl groups influence the compound’s reactivity and stability. The pathways involved in its reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
2,3-Diphenylsuccinonitrile: Similar in structure but lacks the ethyl groups.
2,3-Diethylsuccinonitrile: Similar but lacks the phenyl groups.
2,3-Dimethyl-2,3-diphenylsuccinonitrile: Similar but with methyl groups instead of ethyl groups.
Uniqueness: 2,3-Diethyl-2,3-diphenylsuccinonitrile is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
5615-95-2 |
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Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,3-diethyl-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C20H20N2/c1-3-19(15-21,17-11-7-5-8-12-17)20(4-2,16-22)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3 |
InChI Key |
SUWALKZMGIKCPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)(C1=CC=CC=C1)C(CC)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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